6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one is a complex organic compound that features a boron-containing dioxaborolane ring attached to a benzo-triazinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one typically involves the reaction of a suitable benzo-triazinone precursor with a dioxaborolane derivative. The reaction conditions often require the use of a catalyst and an inert atmosphere to prevent oxidation. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions, often forming new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a variety of boron-containing organic compounds.
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one exerts its effects involves interactions with various molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it a versatile reagent in organic synthesis. Additionally, the triazinone moiety can participate in hydrogen bonding and π-π stacking interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid
Uniqueness
What sets 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one apart from similar compounds is its unique combination of a boron-containing dioxaborolane ring and a benzo-triazinone structure
Properties
Molecular Formula |
C13H16BN3O3 |
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Molecular Weight |
273.10 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C13H16BN3O3/c1-12(2)13(3,4)20-14(19-12)8-5-6-10-9(7-8)11(18)16-17-15-10/h5-7H,1-4H3,(H,15,16,18) |
InChI Key |
CZGBODJRTLBEED-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=NNC3=O |
Origin of Product |
United States |
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